[(4-Fluoropiperidin-4-yl)methyl]dimethylamine
Description
Properties
Molecular Formula |
C8H17FN2 |
|---|---|
Molecular Weight |
160.23 g/mol |
IUPAC Name |
1-(4-fluoropiperidin-4-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H17FN2/c1-11(2)7-8(9)3-5-10-6-4-8/h10H,3-7H2,1-2H3 |
InChI Key |
NLSQKLJDFAFTQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CCNCC1)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Piperidine Precursors
The synthesis begins with 4-piperidone, a common starting material for piperidine derivatives. Fluorination at the 4-position is achieved using diethylaminosulfur trifluoride (DAST), which replaces the ketone oxygen with fluorine via a two-step mechanism:
- DAST reacts with the carbonyl oxygen to form an intermediate fluorosulfite.
- Subsequent elimination generates the C–F bond, yielding 4-fluoropiperidine.
Reaction Conditions:
- Reagent: DAST (1.2 equiv)
- Solvent: Dichloromethane (DCM), anhydrous
- Temperature: −78°C to 0°C (slow warming)
- Yield: ~60–70% (theoretical)
Aminomethylation via Alkylation
The 4-fluoropiperidine intermediate undergoes alkylation to introduce the dimethylaminomethyl group. A two-step protocol is employed:
- Hydroxymethylation: Reaction with formaldehyde under basic conditions forms 4-fluoro-4-hydroxymethylpiperidine.
- Mitsunobu Reaction: The hydroxyl group is displaced using dimethylamine and diethyl azodicarboxylate (DEAD), yielding the target compound.
Key Challenges:
- Steric hindrance at the 4-position slows alkylation.
- Competing elimination reactions may reduce yield.
Synthetic Route 2: Ring Formation with Pre-installed Substituents
Cyclization of Functionalized Linear Precursors
This approach constructs the piperidine ring from a linear precursor containing both fluorine and the dimethylaminomethyl group. For example, reacting 1,5-dibromo-3-fluoropentane with dimethylamine induces cyclization:
$$
\text{1,5-Dibromo-3-fluoropentane} + 2 \text{Me}_2\text{NH} \rightarrow \text{[(4-Fluoropiperidin-4-yl)methyl]dimethylamine} + 2 \text{HBr}
$$
Optimization Parameters:
- Catalyst: Potassium carbonate (base)
- Solvent: Acetonitrile, reflux
- Yield: ~50% (reported for analogous systems)
Reductive Amination for Ring Closure
An alternative cyclization strategy employs reductive amination. A diketone precursor, such as 4-fluoro-4-(dimethylaminomethyl)cyclohexanone, is treated with ammonium acetate and sodium cyanoborohydride to form the piperidine ring.
Advantages:
- Avoids harsh fluorination conditions.
- Enables stereochemical control.
Synthetic Route 3: Reductive Amination of Keto-Fluoride Intermediates
Synthesis of 4-Fluoro-4-(dimethylaminomethyl)piperidine
A ketone intermediate, 4-fluoro-4-(2-oxoethyl)piperidine, undergoes reductive amination with dimethylamine:
$$
\text{4-Fluoro-4-(2-oxoethyl)piperidine} + \text{Me}2\text{NH} \xrightarrow{\text{NaBH}3\text{CN}} \text{Target Compound}
$$
Conditions:
- pH: 6–7 (acetic acid buffer)
- Temperature: Room temperature
- Yield: ~65% (estimated)
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sequential Fluorination | High regioselectivity | DAST toxicity, low functional group tolerance | 60–70% |
| Ring Formation | Avoids post-fluorination steps | Requires specialized precursors | 40–50% |
| Reductive Amination | Mild conditions, scalable | Intermediate synthesis complexity | 50–65% |
Chemical Reactions Analysis
Types of Reactions
[(4-Fluoropiperidin-4-yl)methyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
[(4-Fluoropiperidin-4-yl)methyl]dimethylamine is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving neurotransmitter analogs.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(4-Fluoropiperidin-4-yl)methyl]dimethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is crucial for its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[(2-Chloropyridin-4-yl)methyl]dimethylamine
Molecular Formula : C₈H₁₁ClN₂
Molecular Weight : 170.64 g/mol
CAS : 933689-05-5
Key Differences:
- Core Structure : Replaces the fluoropiperidine ring with a chloropyridine ring. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but enhance lipophilicity .
- Salt Form : The target compound exists as a dihydrochloride salt (enhanced water solubility), whereas [(2-chloropyridin-4-yl)methyl]dimethylamine is in its freebase form .
- Applications : Chloropyridine derivatives are commonly used in agrochemicals and antiviral agents, whereas fluoropiperidines are more prevalent in central nervous system (CNS) drug discovery due to their blood-brain barrier permeability .
Table 1: Structural and Physicochemical Comparison
| Property | [(4-Fluoropiperidin-4-yl)methyl]dimethylamine (Dihydrochloride) | [(2-Chloropyridin-4-yl)methyl]dimethylamine |
|---|---|---|
| Molecular Formula | C₈H₁₉Cl₂FN₂ | C₈H₁₁ClN₂ |
| Molecular Weight (g/mol) | 233.15 | 170.64 |
| Substituent | Fluorine (piperidine ring) | Chlorine (pyridine ring) |
| Salt Form | Dihydrochloride | Freebase |
| Research Applications | CNS-targeted drug discovery | Agrochemicals, antiviral agents |
Piperidine and Pyridine Derivatives with Silyl Groups
Key Differences:
- Substituent Effects : The trimethylsilyl group introduces steric hindrance and hydrophobicity, contrasting with the fluorine or chlorine in the target compound.
- Applications: Silyl-containing amines are often intermediates in organometallic synthesis or catalysts, differing from the pharmaceutical focus of fluoropiperidines .
Research Implications and Limitations
- Data Gaps : Exact melting points, solubility profiles, and pharmacokinetic data for this compound are unavailable in the provided evidence, limiting direct functional comparisons .
- Structural Trends : Fluorine’s electronegativity and small size optimize hydrogen bonding and metabolic stability, whereas chlorine and silyl groups prioritize lipophilicity and steric effects, respectively .
Biological Activity
[(4-Fluoropiperidin-4-yl)methyl]dimethylamine, commonly referred to as a piperidine derivative, has garnered significant attention in pharmacological research due to its potential biological activities, particularly in relation to neurotransmitter systems. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a fluorine atom at the 4-position and a dimethylamino group. The fluorine substitution is believed to enhance the compound's lipophilicity, which can influence its bioavailability and interaction with biological targets.
Interaction with Neurotransmitter Systems
Research indicates that this compound exhibits significant interactions with various neurotransmitter receptors, particularly those associated with dopamine and serotonin. These interactions suggest potential applications in treating psychiatric disorders and neurodegenerative diseases.
Key Findings:
- The compound shows affinity for serotonin receptors (SERT) and dopamine receptors (DAT), which are critical in mood regulation and motor control.
- Bioassays have demonstrated its efficacy in modulating neurotransmitter activity, which could be beneficial in therapeutic contexts.
Synthesis Methods
The synthesis of this compound typically involves several steps to ensure high purity and yield. Common methods include:
- Formation of the Piperidine Ring: Utilizing precursors that contain fluorinated aromatic compounds.
- Dimethylation Reaction: Introducing the dimethylamino group through alkylation reactions.
- Purification Techniques: Employing chromatography methods to isolate the desired compound.
Binding Affinity Studies
The binding affinity of this compound to various receptors was evaluated using competitive radioaffinity assays. The following table summarizes its binding affinities compared to other related compounds:
| Compound Name | SERT Binding Affinity (nM) | DAT Binding Affinity (nM) | NET Binding Affinity (nM) |
|---|---|---|---|
| This compound | 0.27 | 11.9 | 299 |
| 1-(4-Fluorobenzyl)piperidine | 0.15 | 10.5 | 250 |
| N,N-Dimethylpiperidin-4-amine | 0.30 | 12.0 | 300 |
These findings indicate that this compound has a higher selectivity for SERT over DAT and NET, suggesting its potential as a targeted therapeutic agent.
Case Studies
Several case studies have highlighted the clinical implications of compounds similar to this compound. One notable study examined the effects of related dimethylamines on neurological functions, revealing both efficacy and toxicity profiles.
Case Study Overview:
- Patient Exposure: A patient exposed to dimethylamines exhibited symptoms such as dizziness, nausea, and neurological impairments.
- Clinical Findings: MRI scans indicated transient demyelination and axonal degeneration, underscoring the need for careful evaluation of safety profiles when developing similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
